2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Description
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12BrF2N3O4S2 and its molecular weight is 516.33. The purity is usually 95%.
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Biological Activity
The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure
The compound's structure is characterized by the following components:
- A dihydropyrimidine core with a sulfonyl group.
- A bromophenyl substituent enhancing its pharmacological profile.
- An acetamide functional group contributing to its biological interactions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing sulfonamide groups have shown significant activity against various bacterial strains.
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
Compound C | Bacillus subtilis | 8 µg/mL |
These findings suggest that the presence of a sulfonamide moiety is crucial for enhancing antibacterial activity .
Anticancer Activity
The anticancer potential of heterocyclic compounds has been widely studied. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- A study demonstrated that compounds with a pyrimidine core exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF7, with IC50 values ranging from 10 to 30 µM .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) :
- Urease Inhibition :
Case Studies
A recent study synthesized several derivatives based on the core structure of this compound. The researchers evaluated their biological activities through in vitro assays:
-
Antibacterial Testing :
- Compounds were tested against clinical isolates of Salmonella typhi and Bacillus subtilis, showing promising results with some compounds exhibiting bactericidal effects at lower concentrations.
-
Anticancer Screening :
- The synthesized compounds were screened against various cancer cell lines, revealing that modifications to the bromophenyl group significantly enhanced cytotoxicity.
- Molecular Docking Studies :
Properties
CAS No. |
893789-40-7 |
---|---|
Molecular Formula |
C18H12BrF2N3O4S2 |
Molecular Weight |
516.33 |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C18H12BrF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-6-3-11(20)7-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26) |
InChI Key |
SOFBGJOCKNTSEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Br |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.